Topic: Discovery and Management of 6-Desamino-6-Chloro Etravirine as a Process Impurity in Etravirine Synthesis
Topic: Discovery and Management of 6-Desamino-6-Chloro Etravirine as a Process Impurity in Etravirine Synthesis
An in-depth technical guide by a Senior Application Scientist
This guide provides a comprehensive technical examination of the process-related impurity, 6-Desamino-6-Chloro Etravirine, which is associated with the synthesis of the antiretroviral drug Etravirine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of impurity identification, characterization, and control strategies in pharmaceutical manufacturing.
Introduction: The Context of Etravirine and the Imperative of Impurity Profiling
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination therapies for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves non-competitive binding to a hydrophobic pocket of the reverse transcriptase enzyme, which induces a conformational change that inactivates the enzyme and halts viral DNA polymerization.[3][4] This mode of action provides Etravirine with a high genetic barrier to resistance, making it effective against HIV strains that are resistant to first-generation NNRTIs.[3]
The synthesis of a complex molecule like Etravirine involves multiple chemical steps. Consequently, the formation of process-related impurities—substances that are chemically related to the active pharmaceutical ingredient (API) and are formed during manufacturing—is a significant concern.[1][2][5] Regulatory bodies mandate stringent impurity profiling to ensure the safety, efficacy, and quality of the final drug product.[1][5] This guide focuses on a specific process impurity, 6-Desamino-6-Chloro Etravirine, detailing its synthetic origin, characterization, and the strategies required for its control.
Synthetic Origin and Mechanistic Insight into the Formation of 6-Desamino-6-Chloro Etravirine
The discovery of 6-Desamino-6-Chloro Etravirine stems from the diligent analysis of Etravirine synthesis batches. Its formation is intrinsically linked to the specific reagents and intermediates used in the manufacturing process.
Plausible Formation Pathway
Several synthetic routes to Etravirine have been developed, often starting from a substituted pyrimidine core, such as 2,4,6-trichloropyrimidine.[6] A common strategy involves sequential nucleophilic substitution reactions to build the final molecule. The formation of 6-Desamino-6-Chloro Etravirine, chemically named 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, points to an incomplete or side reaction at the 6-position of the pyrimidine ring.[7][8]
The final step in many synthetic pathways is the conversion of a 6-chloro intermediate to the 6-amino group of Etravirine via ammonification.[6] If this conversion is incomplete, the 6-chloro intermediate will persist as an impurity. Alternatively, if a precursor with a leaving group at the 6-position is used, a side reaction with a chloride source in the reaction mixture could also lead to the formation of this impurity. Optimizing the ammonification step—by adjusting pressure, temperature, reaction time, and the concentration of ammonia—is crucial to suppress the formation of this impurity.[6]
Caption: Proposed formation of the 6-Desamino-6-Chloro impurity.
Analytical Workflow: From Detection to Structural Confirmation
The identification of an unknown impurity requires a systematic analytical approach, combining separation science with spectroscopic techniques for definitive structure elucidation.
Isolation and Characterization Protocol
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Detection and Isolation:
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Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for detecting and separating impurities from the main API.[2][9]
-
Procedure: A gradient HPLC method is developed to achieve baseline separation. The peak corresponding to the unknown impurity is collected using a preparative HPLC system to isolate a sufficient quantity for structural analysis.
-
-
Structure Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): The isolated impurity is subjected to HRMS (e.g., Q-TOF or Orbitrap) to determine its precise molecular weight and elemental composition. The molecular formula for 6-Desamino-6-Chloro Etravirine is C₂₀H₁₃BrClN₅O, with a corresponding molecular weight of approximately 454.7 g/mol .[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Comparison with the Etravirine spectrum reveals the absence of the characteristic broad singlet for the -NH₂ protons. Shifts in the aromatic proton signals on the pyrimidine ring are also observed.
-
¹³C NMR: The most significant change is the chemical shift of the C6 carbon on the pyrimidine ring, which moves downfield due to the substitution of the electron-donating amino group with the electron-withdrawing chloro group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm the connectivity of the entire molecule and definitively assign the position of the chloro substituent.
-
-
Comparative Analytical Data
| Parameter | Etravirine (Expected) | 6-Desamino-6-Chloro Etravirine (Observed) | Rationale for Difference |
| Molecular Formula | C₂₀H₁₅BrN₆O | C₂₀H₁₃BrClN₅O | Replacement of -NH₂ with -Cl |
| Molecular Weight | ~435.3 g/mol | ~454.7 g/mol [10] | Mass difference between -NH₂ and -Cl |
| ¹H NMR | Presence of -NH₂ proton signals | Absence of -NH₂ proton signals | Structural substitution |
| ¹³C NMR | C6 carbon signal in the region typical for an amino-substituted aromatic carbon | C6 carbon signal shifted due to the electronegative chloro substituent | Change in electronic environment |
Quantitative Analysis: Method Development and Validation
For routine quality control, a validated, stability-indicating analytical method is essential for quantifying 6-Desamino-6-Chloro Etravirine.
Experimental Protocol: RP-HPLC Method for Impurity Quantification
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Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[9][11]
-
Mobile Phase A: Aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0).[9][11]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v).[9][11]
-
Elution Program: A gradient program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the API and all impurities.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm, where both Etravirine and the impurity show good absorbance.[9][11]
-
Injection Volume: 10 µL.[11]
-
Quantification: Performed using an external reference standard of 6-Desamino-6-Chloro Etravirine.[1][10]
Method Validation
The method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
A Framework for Impurity Control
A robust control strategy is crucial to ensure that the level of 6-Desamino-6-Chloro Etravirine in the final drug substance is consistently below the qualification threshold defined by ICH guidelines.
-
Process Optimization: The primary control point is the optimization of the synthetic step where the impurity is formed. Fine-tuning reaction conditions (temperature, pressure, stoichiometry of reagents, reaction time) can significantly minimize its generation.[6]
-
In-Process Controls (IPCs): Implementing IPCs to monitor the completion of the ammonification reaction allows for real-time process adjustments and ensures the level of the chloro-intermediate is below a set limit before proceeding.
-
Raw Material Control: Ensuring the quality of starting materials and reagents is critical to prevent the introduction of substances that could promote side reactions.
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Specification Setting: A final acceptance criterion (specification) for 6-Desamino-6-Chloro Etravirine is established for the Etravirine API. This limit is based on toxicological data and regulatory standards.
Caption: Logical workflow for the control of a process impurity.
Conclusion
The successful identification, characterization, and control of 6-Desamino-6-Chloro Etravirine serve as a testament to the rigorous scientific processes underpinning modern pharmaceutical manufacturing. This in-depth guide illustrates that a profound understanding of organic synthesis, combined with advanced analytical technologies and a robust quality control framework, is essential. By meticulously managing process-related impurities, drug developers can ensure the consistent production of high-quality, safe, and effective medicines like Etravirine for patients worldwide.
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Yuan, J., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Beilstein Journal of Organic Chemistry. [Link]
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Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]
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Asian Pacific Journal of Health Sciences. Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. [Link]
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Veeprho. Etravirine Impurities and Related Compound. [Link]
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Gatell, J. M., et al. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiología Clínica. [Link]
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SynZeal. 6-Desamino 6-Chloro Etravirine. [Link]
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ResearchGate. (PDF) Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. [Link]
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Patsnap Synapse. What is the mechanism of Etravirine?. [Link]
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